![molecular formula C26H28N4O6 B2798458 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide CAS No. 941938-99-4](/img/no-structure.png)

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

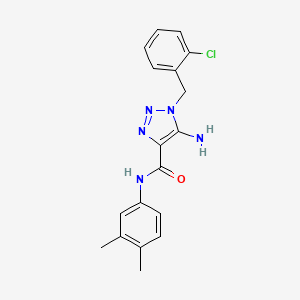

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a useful research compound. Its molecular formula is C26H28N4O6 and its molecular weight is 492.532. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

In the realm of synthetic organic chemistry, N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide and its derivatives have been a subject of interest. A study described the synthesis of pyrazole-acetamide derivatives and their coordination with Co(II) and Cu(II), forming complexes that demonstrated significant antioxidant activity. The structural properties of these complexes were elucidated using various spectroscopic techniques, revealing unique coordination environments and supramolecular architectures (Chkirate et al., 2019).

Biological Interactions and Activities

DNA Interaction and Cytotoxicity Evaluation:

- A study synthesized (E)-1-(4-Ethoxycarbonylphenyl)-5-(3,4-dimethoxyphenyl)-3-(3,4-dimethoxystyryl)-2-pyrazoline and characterized its interaction with DNA. The compound displayed significant intercalation with DNA, increasing DNA melting temperature and viscosity. Despite this strong interaction, the compound did not show re-sensitization or synergistic activity with Doxorubicin against resistant cancer cell lines (Matiadis et al., 2020).

Synthesis and Cytotoxic Activity:

- Another study explored the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines. These compounds, after being derived from a reaction involving a pyrazolo[1,5-a]pyrazin derivative, were tested for cytotoxic properties against various cancer cell lines, revealing potent activity in certain compounds (Deady et al., 2003).

Analgesic and Anti-Inflammatory Activities:

- Cyclocondensation of certain precursors led to the synthesis of (3,3-dipropyl-6,7-dimethoxy-3,4-dihydroisoquinolin-2(2H)-ylidene)acetamides. The synthesized compounds displayed significant analgesic and anti-inflammatory effects, with some exceeding the activity levels of known analgesics and anti-inflammatory drugs (Yusov et al., 2019).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide involves the reaction of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate to form 3,4-dimethoxyphenyl-2-buten-1-one. This intermediate is then reacted with hydrazine hydrate to form 2-(3,4-dimethoxyphenyl)hydrazine. The hydrazine is then reacted with 2-chloroacetyl chloride to form N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3,4-dimethoxyphenyl)hydrazinecarboxamide. Finally, this intermediate is reacted with pyrazolone to form the target compound.", "Starting Materials": [ "3,4-dimethoxybenzaldehyde", "ethyl acetoacetate", "hydrazine hydrate", "2-chloroacetyl chloride", "pyrazolone" ], "Reaction": [ "Step 1: 3,4-dimethoxybenzaldehyde is reacted with ethyl acetoacetate in the presence of a base to form 3,4-dimethoxyphenyl-2-buten-1-one.", "Step 2: 3,4-dimethoxyphenyl-2-buten-1-one is reacted with hydrazine hydrate to form 2-(3,4-dimethoxyphenyl)hydrazine.", "Step 3: 2-(3,4-dimethoxyphenyl)hydrazine is reacted with 2-chloroacetyl chloride to form N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3,4-dimethoxyphenyl)hydrazinecarboxamide.", "Step 4: N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3,4-dimethoxyphenyl)hydrazinecarboxamide is reacted with pyrazolone to form N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide." ] } | |

Numéro CAS |

941938-99-4 |

Formule moléculaire |

C26H28N4O6 |

Poids moléculaire |

492.532 |

Nom IUPAC |

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide |

InChI |

InChI=1S/C26H28N4O6/c1-33-21-7-5-17(13-23(21)35-3)9-10-27-25(31)16-29-11-12-30-20(26(29)32)15-19(28-30)18-6-8-22(34-2)24(14-18)36-4/h5-8,11-15H,9-10,16H2,1-4H3,(H,27,31) |

Clé InChI |

DHCHGRPFKJSHBT-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)CCNC(=O)CN2C=CN3C(=CC(=N3)C4=CC(=C(C=C4)OC)OC)C2=O)OC |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethoxybenzyl)-2-[(5-fluoropyridin-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2798375.png)

![Methyl 6-isopropyl-2-(3-(phenylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2798378.png)

![2-(1H-indol-1-yl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2798379.png)

![4-(4-Fluorophenyl)-2-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B2798382.png)

![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2798384.png)

![(E)-3-[3-bromo-4-[2-(dimethylamino)-2-oxoethoxy]-5-ethoxyphenyl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2798389.png)

![(2-Methoxy-5-pyrimidinyl)[4-(4-methylphenyl)piperazino]methanone](/img/structure/B2798390.png)

![[(Z)-[5-chloro-1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-methylbutanoate](/img/structure/B2798394.png)

![(1,3-Dihydrofuro[3,4-c]pyridin-6-yl)methanol](/img/structure/B2798396.png)